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4-(3,5-Dichlorophenyl)-4-oxobutyric acid Documentation Hub

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  • Product: 4-(3,5-Dichlorophenyl)-4-oxobutyric acid
  • CAS: 66740-88-3

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid

Technical Whitepaper: 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid – Structural Characterization and Synthetic Utility Executive Summary 4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS: 66740-88-3) is a specialized aromatic ke...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid – Structural Characterization and Synthetic Utility

Executive Summary

4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS: 66740-88-3) is a specialized aromatic keto-acid intermediate used primarily in the synthesis of bioactive tetralones and pharmaceutical scaffolds. Unlike its more common 3,4-dichloro isomer (a precursor to sertraline), the 3,5-dichloro variant requires specific synthetic strategies to overcome the natural ortho/para directing effects of chlorine substituents. This guide details the physicochemical properties, a validated regiospecific synthesis protocol via Grignard addition, and the compound's utility in drug discovery as a precursor for 6,8-dichloro-1-tetralone derivatives.

Chemical Identity & Physicochemical Properties

The molecule features a butyric acid chain terminated by a ketone at the


-position, attached to a phenyl ring substituted with chlorine atoms at the meta (3 and 5) positions.
Property Data
CAS Number 66740-88-3
IUPAC Name 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid
Molecular Formula

Molecular Weight 247.07 g/mol
Exact Mass 245.9850 Da
SMILES OC(=O)CCC(=O)c1cc(Cl)cc(Cl)c1
InChI Key ROOOCYZCOBZVBV-UHFFFAOYSA-N
Physical State Off-white to pale yellow crystalline solid
Predicted pKa ~4.34 (Carboxylic acid), ~-6.5 (Ketone)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Structural Analysis: The 3,5-dichloro substitution pattern creates a chemically deactivated aromatic ring. In electrophilic aromatic substitution (EAS), the chlorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves. In 1,3-dichlorobenzene, this cooperatively directs to the 2, 4, and 6 positions. Consequently, direct Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride yields the 2,4-isomer , not the desired 3,5-isomer. This necessitates the use of organometallic coupling (Grignard) to achieve the 3,5-substitution pattern.

Validated Synthesis Protocol

Methodology: Grignard Addition to Succinic Anhydride. Rationale: This pathway bypasses the regioselectivity limitations of Friedel-Crafts acylation, ensuring the carbonyl group attaches exclusively at the 1-position of the 3,5-dichlorophenyl ring.

Reagents & Materials
  • Substrate: 1-Bromo-3,5-dichlorobenzene (CAS 19752-55-7).

  • Reagent: Magnesium turnings (activated with iodine).

  • Electrophile: Succinic Anhydride (CAS 108-30-5).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: 1M Hydrochloric Acid (HCl).

Step-by-Step Protocol
  • Preparation of Grignard Reagent (3,5-Dichlorophenylmagnesium bromide):

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

      
       atmosphere.
      
    • Add Mg turnings (1.2 eq) and a crystal of

      
      .
      
    • Add anhydrous THF to cover the Mg.

    • Dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq) in THF. Add 10% of this solution to the flask to initiate the reaction (indicated by color loss of iodine and mild exotherm).

    • Dropwise add the remaining bromide solution while maintaining a gentle reflux. Stir for 1 hour post-addition to ensure complete formation.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Dissolve Succinic Anhydride (0.9 eq) in anhydrous THF in a separate vessel.

    • Critical Step: Slowly cannulate the succinic anhydride solution into the Grignard reagent (or vice-versa, inverse addition is often preferred to prevent double addition) at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The Grignard reagent attacks the anhydride carbonyl, opening the ring to form the carboxylate salt.

  • Workup & Isolation:

    • Quench the reaction mixture with ice-cold 1M HCl until pH < 2. This protonates the carboxylate and destroys unreacted Grignard.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Toluene/Hexanes or Ethanol/Water to yield the target acid.

SynthesisWorkflow Start 1-Bromo-3,5-dichlorobenzene Mg Mg / THF (Grignard Formation) Start->Mg Activation Grignard 3,5-Dichlorophenyl-MgBr Mg->Grignard Reflux 1h Intermediate Magnesium Carboxylate Salt Grignard->Intermediate + Succinic Anhydride Succinic Succinic Anhydride (0°C Addition) Succinic->Intermediate Acid Acid Hydrolysis (HCl) Intermediate->Acid Quench Product 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid Acid->Product Isolation

Figure 1: Synthetic workflow for the regiospecific production of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid via Grignard methodology.

Analytical Characterization

To validate the structure, the following spectral signatures should be observed:

  • Mass Spectrometry (MS):

    • Molecular Ion (

      
      ):  Clusters at m/z 246, 248, and 250.
      
    • Isotopic Pattern: A characteristic 9:6:1 intensity ratio confirms the presence of two chlorine atoms.

    • Fragmentation: Loss of

      
       (propionic acid radical) typically yields the dichlorobenzoyl cation (m/z ~173/175).
      
  • Proton NMR (

    
    -NMR, 400 MHz, 
    
    
    
    ):
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ~11.0 ppm (1H, broad s, COO_H ).
      
    • 
       ~7.8 ppm (2H, d, 
      
      
      
      , H-2,6 aromatic).
    • 
       ~7.5 ppm (1H, t, 
      
      
      
      , H-4 aromatic).
    • 
       ~3.3 ppm (2H, t, -C_H_2-CO-Ar ).
      
    • 
       ~2.8 ppm (2H, t, -C_H_2-COOH ).
      
    • Note: The aromatic protons appear as a doublet and triplet with small coupling constants (

      
      ) due to meta-substitution.
      
  • Infrared Spectroscopy (IR):

    • 1710 cm⁻¹: C=O stretch (Carboxylic Acid).

    • 1685 cm⁻¹: C=O stretch (Aromatic Ketone).

    • 2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).

Applications in Drug Discovery

This compound serves as a "molecular handle" for introducing the 3,5-dichlorophenyl moiety, a pharmacophore known for increasing lipophilicity and metabolic stability against CYP450 oxidation.

  • Tetralone Synthesis:

    • Intramolecular Friedel-Crafts cyclization (using Polyphosphoric Acid or

      
      ) converts the acid into 6,8-dichloro-1-tetralone . This is a critical scaffold for developing sertraline analogs or rigidified dopamine transporter inhibitors.
      
  • GABA Analogs:

    • Reductive amination or conversion of the ketone to an amine yields 4-aryl-GABA derivatives, investigated for anticonvulsant activity.

  • Metabolic Probes:

    • Used as a reference standard for identifying metabolites of 3,5-dichloro-substituted drugs (e.g., specific thyroid receptor agonists like Resmetirom/MGL-3196 analogs).

Applications Target 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid Cyclization Cyclization (PPA / Heat) Target->Cyclization Reduction Wolff-Kishner / Clemmensen Target->Reduction Tetralone 6,8-Dichloro-1-tetralone (Sertraline Analog Precursor) Cyclization->Tetralone ArylButyric 4-(3,5-Dichlorophenyl)butyric Acid Reduction->ArylButyric

Figure 2: Downstream synthetic utility of the title compound.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can degrade the acid to its anhydride form over prolonged periods.

References

  • PubChem. "4-(3,5-dichlorophenyl)-4-oxobutyric acid (Compound)." National Library of Medicine. Accessed 2025.[1][2][3] [Link]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Friedel-Crafts and Grignard Procedures for Keto-Acids. 5th Edition, Longman Scientific & Technical, 1989.
  • Kelly, M. J., et al. "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist."[4] Journal of Medicinal Chemistry, 2014.[4] (Context on 3,5-dichloro-4-substituted phenyl scaffolds). [Link]

Sources

Exploratory

physical properties and melting point of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid

The following technical guide details the physical properties, synthesis challenges, and characterization protocols for 4-(3,5-Dichlorophenyl)-4-oxobutyric acid . Physicochemical Profiling, Synthesis Logic, and Quality A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis challenges, and characterization protocols for 4-(3,5-Dichlorophenyl)-4-oxobutyric acid .

Physicochemical Profiling, Synthesis Logic, and Quality Attributes

Executive Summary

4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS 66740-88-3 ) is a specialty building block used in the synthesis of bioactive heterocyclic compounds and phenyl-piperazine derivatives (e.g., dopamine receptor ligands). Unlike its more common isomers (2,4- and 3,4-dichloro), the 3,5-isomer presents unique synthetic challenges due to the meta-meta substitution pattern, which precludes standard Friedel-Crafts acylation routes. This guide defines its physical properties, establishes a self-validating characterization protocol, and contrasts it with its structural analogs.

Chemical Identity & Structural Analysis

The compound is a keto-acid consisting of a butyric acid chain terminated by a 3,5-dichlorophenyl ketone. The structural symmetry of the 3,5-substitution pattern significantly influences its crystal packing and solubility profile compared to the asymmetric 2,4- and 3,4-isomers.

AttributeTechnical Detail
IUPAC Name 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid
Common Name

-(3,5-Dichlorobenzoyl)propionic acid
CAS Registry Number 66740-88-3
Molecular Formula C

H

Cl

O

Molecular Weight 247.07 g/mol
SMILES OC(=O)CCC(=O)c1cc(Cl)cc(Cl)c1
InChI Key ROOOCYZCOBZVBV-UHFFFAOYSA-N
Physical Properties Profile

Accurate determination of physical properties is critical for process development. While the 2,4- and 3,4-isomers have well-documented melting points in public databases, the 3,5-isomer is less commonly reported. The data below synthesizes experimental benchmarks from analogs and predicted values derived from Structure-Property Relationships (SPR).

3.1 Melting Point & Thermal Behavior

The melting point (MP) is the primary indicator of purity and polymorphic form.

  • Predicted MP Range: 168°C – 175°C (Based on symmetry-driven lattice energy estimates).

  • Comparative Analog Data:

    • 3,4-Dichlorophenyl isomer: 166–167°C [1].

    • 2,4-Dichlorophenyl isomer: 155–156°C [2].[1]

    • Analysis: The 3,5-isomer possesses higher symmetry (

      
       potential) than the 2,4 or 3,4 analogs, typically resulting in a higher melting point due to more efficient crystal packing.
      
3.2 Solubility & Lipophilicity
  • LogP (Predicted): ~3.2 – 3.4.

  • pKa (Carboxylic Acid): ~4.30 (Predicted).

  • Solubility Profile:

    • High: DMSO, DMF, Ethanol (hot).

    • Moderate: Ethyl Acetate, Dichloromethane.

    • Low/Insoluble: Water (acidic pH), Hexane.

    • Note: Solubility in aqueous base (e.g., 1M NaOH) is high due to carboxylate formation, a property useful for purification (acid-base extraction).

Synthesis & Impurity Landscape

The synthesis of the 3,5-isomer requires a divergent strategy from the standard Friedel-Crafts acylation used for the 2,4- and 3,4-isomers.

4.1 The "Meta-Substitution" Challenge

Direct reaction of 1,3-dichlorobenzene with succinic anhydride using AlCl


 yields the 2,4-isomer  (ortho/para direction) almost exclusively. Accessing the 3,5-isomer requires a Grignard  or Organolithium  approach starting from 3,5-dichloro-1-bromobenzene.
4.2 Synthetic Workflow Visualization

The following diagram contrasts the standard route (yielding the wrong isomer) with the required route for the 3,5-target.

SynthesisPathways Start1 1,3-Dichlorobenzene Reagent1 Succinic Anhydride + AlCl3 Start1->Reagent1 WrongProduct 4-(2,4-Dichlorophenyl)-4-oxobutyric acid (Major Product) Reagent1->WrongProduct Friedel-Crafts (Ortho/Para Directing) Start2 1-Bromo-3,5-dichlorobenzene Grignard 1. Mg, THF (Grignard) 2. Succinic Anhydride Start2->Grignard TargetProduct 4-(3,5-Dichlorophenyl)-4-oxobutyric acid (Target) Grignard->TargetProduct Nucleophilic Acyl Substitution

Caption: Figure 1. Divergent synthesis pathways. Direct Friedel-Crafts acylation (top) fails to yield the 3,5-isomer, necessitating a Grignard-mediated approach (bottom).

Experimental Characterization Protocols

To validate the identity and purity of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid, the following self-validating workflow is recommended.

5.1 Melting Point Determination (Capillary Method)
  • Objective: Confirm crystallinity and absence of solvent inclusions.

  • Protocol:

    • Dry sample at 50°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

    • Pack ~2 mg of sample into a glass capillary tube (compacted height: 2-3 mm).

    • Ramp temperature at 10°C/min to 140°C, then 1°C/min to melting.

    • Acceptance Criteria: Sharp melting range (< 2°C spread). A broad range (> 3°C) indicates regioisomer contamination (likely 2,4-isomer).

5.2 Purity Analysis via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water; B: Acetonitrile.
  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 220 nm (amide/carbonyl) and 254 nm (aromatic).

  • Differentiation: The 3,5-isomer typically elutes after the 2,4-isomer due to higher lipophilicity and planarity.

5.3 Characterization Logic Flow

CharacterizationFlow Sample Crude Product TLC TLC Screening (Hexane:EtOAc 1:1) Sample->TLC AcidBase Acid-Base Extraction (Removal of non-acidic impurities) TLC->AcidBase Recryst Recrystallization (Ethanol/Water or Toluene) AcidBase->Recryst Decision Is MP > 160°C? Recryst->Decision Pass Confirm Structure (NMR/IR) Decision->Pass Yes Fail Regioisomer Contamination (Check HPLC) Decision->Fail No

Caption: Figure 2. Quality control decision tree. Melting point serves as a critical "Go/No-Go" gate before advanced spectral analysis.

Handling & Stability
  • Storage: Store in a tightly sealed container at room temperature (15-25°C). Protect from moisture.

  • Safety (GHS): Classified as Irritant (H315, H319, H335). Wear gloves and safety glasses.

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents. The keto-group is susceptible to reduction (e.g., NaBH

    
    ) to the hydroxy-acid.
    
References
  • ChemicalBook. 4-(3,4-Dichlorophenyl)-4-oxobutyric acid Properties. Retrieved from chemicalbook.com. Link

  • Molbank. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.[1] (Analogous 2,4-substitution data). MDPI, 2021. Link

  • BOC Sciences. 4-(3,5-Dichlorophenyl)-4-oxobutyric acid Product Page. CAS 66740-88-3.

  • Santa Cruz Biotechnology. 4-(3,5-Dichlorophenyl)-4-oxobutyric acid.Link

Sources

Foundational

pKa values and acidity of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid

An In-Depth Technical Guide to the Acidity and pKa Determination of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid Authored by: A Senior Application Scientist In the landscape of pharmaceutical sciences, the acid dissociation...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa Determination of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical sciences, the acid dissociation constant (pKa) is a fundamental parameter that governs the behavior of a molecule in a biological system. It dictates the extent of ionization at a given pH, which in turn influences critical properties such as solubility, lipophilicity, membrane permeability, and protein binding. For a molecule like 4-(3,5-Dichlorophenyl)-4-oxobutyric acid, a potential pharmacophore, understanding its pKa is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting its pharmacokinetic profile. This guide provides a comprehensive framework for both the theoretical estimation and empirical determination of the pKa of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid, tailored for researchers in the chemical and pharmaceutical sciences.

Molecular Profile: 4-(3,5-Dichlorophenyl)-4-oxobutyric acid

4-(3,5-Dichlorophenyl)-4-oxobutyric acid is a carboxylic acid derivative with a molecular structure that suggests a moderately acidic nature. The key features influencing its acidity are the terminal carboxylic acid group and the electron-withdrawing effects of the 3,5-dichlorophenyl moiety.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₃[1]
Molecular Weight 247.08 g/mol []
IUPAC Name 4-(3,5-dichlorophenyl)-4-oxobutanoic acid[1]
InChIKey ROOOCYZCOBZVBV-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C=C1Cl)Cl)C(=O)CCC(=O)O[1]

While no experimental pKa value for this specific compound is readily available in public databases, we can predict its acidity based on established chemical principles.[1] The presence of two chlorine atoms on the phenyl ring, which are strongly electron-withdrawing groups, is expected to stabilize the carboxylate anion through inductive effects. This stabilization facilitates the dissociation of the proton, thereby increasing the acidity and lowering the pKa value compared to unsubstituted butyric acid (pKa ≈ 4.82).

Theoretical Underpinnings of Acidity

The acidity of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid is determined by the equilibrium of its dissociation in a solvent, typically water:

The acid dissociation constant (Ka) is the equilibrium constant for this reaction, and the pKa is its negative logarithm (pKa = -log(Ka)). A lower pKa value indicates a stronger acid.[3]

The primary factor influencing the pKa of this molecule is the inductive effect of the 3,5-dichlorophenyl group. The electronegative chlorine atoms pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and making the parent acid more likely to donate its proton.

Experimental Determination of pKa

For a definitive pKa value, empirical measurement is essential. Potentiometric titration is a robust and widely used method for this purpose.[4]

Principle of Potentiometric Titration

This method involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the analyte (4-(3,5-Dichlorophenyl)-4-oxobutyric acid). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[4]

Detailed Experimental Protocol: Potentiometric Titration

Materials and Equipment:

  • 4-(3,5-Dichlorophenyl)-4-oxobutyric acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Analytical balance

Procedure:

  • Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid and dissolve it in 50 mL of deionized water in a beaker. Gentle heating or the addition of a small amount of a co-solvent like ethanol may be necessary if solubility is low, though this can affect the apparent pKa.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip does not interfere with the stir bar.

  • Initial pH Reading: Record the initial pH of the analyte solution.

  • Titration: Begin adding the NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Equivalence Point: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found using the first or second derivative of the titration curve.

    • The half-equivalence point is at Veq / 2.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Workflow Diagram: Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Analyte B Dissolve in H₂O A->B D Initial pH Reading B->D C Calibrate pH Meter E Add NaOH Titrant D->E F Record pH & Volume E->F G Repeat until past equivalence F->G G->E H Plot pH vs. Volume G->H I Determine Equivalence Point (Veq) H->I J Calculate Half-Equivalence (Veq/2) I->J K Find pH at Veq/2 J->K L pH = pKa K->L

Caption: Workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values. Density Functional Theory (DFT) has emerged as a reliable approach for predicting the pKa of carboxylic acids.[3][5][6][7]

Principle of DFT-Based pKa Calculation

The direct approach involves calculating the Gibbs free energy change (ΔG) for the dissociation reaction in solution. The pKa can then be calculated using the following equation:

where R is the gas constant and T is the temperature in Kelvin. The accuracy of this prediction is highly dependent on the chosen functional, basis set, and solvation model.

Protocol for Computational pKa Prediction

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Geometry Optimization:

    • Build the 3D structures of both the protonated acid (R-COOH) and the deprotonated carboxylate anion (R-COO⁻) of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid.

    • Perform geometry optimizations for both species in the gas phase and, more importantly, in a simulated aqueous environment using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[5][7]

  • Frequency Calculation:

    • Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy. This step also confirms that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation:

    • Use a reliable level of theory. Studies have shown that functionals like CAM-B3LYP, B3PW91, and PBE1PBE, combined with a basis set such as 6-311G+(d,p), provide accurate pKa predictions for carboxylic acids, with mean absolute errors often below 0.5 pKa units.[6] Explicitly including a few water molecules in the calculation can further improve accuracy.[5]

  • pKa Calculation:

    • Calculate ΔG for the dissociation in the solvated phase.

    • Use the equation above to convert ΔG to the pKa value.

Logical Diagram: Computational pKa Prediction

G A Build 3D Structures (Acid & Conjugate Base) B Geometry Optimization (with Solvation Model, e.g., SMD) A->B C Frequency Calculation (Obtain Gibbs Free Energy) B->C D Calculate ΔG of Dissociation C->D E Calculate pKa (pKa = ΔG / 2.303RT) D->E

Caption: Logic flow for DFT-based computational pKa prediction.

Conclusion and Expected Outcome

The pKa of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid is a critical parameter for its development as a potential therapeutic agent. Due to the electron-withdrawing nature of the two chlorine atoms, its pKa is expected to be significantly lower (i.e., more acidic) than that of butyric acid (pKa ≈ 4.82). A reasonable estimate would place it in the range of 3.5 to 4.5. For comparison, the predicted acidic pKa of the related 4-(3,5-Difluorophenyl)-4-oxobutyric acid is 3.57.[8] This guide provides robust, field-proven methodologies for both the precise experimental determination and the reliable computational prediction of this value. The integration of these empirical and theoretical approaches ensures a high degree of confidence in the final determined pKa, providing a solid foundation for further research and development.

References

  • Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry, 30(1), e202303167. [Link]

  • Sabuzi, F., Galloni, P., Conte, V., & Venanzi, M. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1288. [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

  • PubChem. (n.d.). 4-(3,5-dichlorophenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In ADMET for Medicinal Chemists (pp. 225-268). John Wiley & Sons, Inc. [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(3,5-Difluorophenyl)-4-oxobutyric acid Properties. CompTox Chemicals Dashboard. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability &amp; Solid-State Characterization of 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid

The following technical guide details the thermodynamic stability profile of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid . Executive Summary 4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS 66740-88-3) is a specialized aryl-ga...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid .

Executive Summary

4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS 66740-88-3) is a specialized aryl-gamma-keto acid intermediate. Unlike its commodity analog (the 3,4-dichloro isomer used in sertraline synthesis), the 3,5-dichloro substitution pattern imparts unique symmetry and electronic properties that critically influence its thermodynamic behavior.

This guide addresses the compound's dual stability challenges:

  • Chemical Thermodynamics: The equilibrium between the open-chain keto-acid and the cyclic hydroxylactone (pseudo-acid), leading to irreversible furanone formation.

  • Physical Thermodynamics: The propensity for polymorphism driven by the conformational flexibility of the succinyl chain and the efficient packing of the symmetric dichlorophenyl moiety.

Part 1: Molecular Architecture & Physicochemical Baseline

Understanding the molecule's static properties is the prerequisite for predicting dynamic stability.

Structural Analysis
  • Symmetry: The 3,5-dichlorophenyl ring possesses

    
     symmetry (ignoring the chain). This symmetry typically results in a higher lattice energy and melting point compared to the asymmetric 2,4- or 3,4-isomers, reducing solubility and increasing solid-state stability.
    
  • Electronic Effect: The chlorine atoms at meta-positions are electron-withdrawing (

    
    -induction) but do not offer resonance donation to the ketone carbonyl at the para-position (relative to the chain). This makes the ketone carbonyl more electrophilic  than in unsubstituted analogs, increasing susceptibility to nucleophilic attack (e.g., intramolecular cyclization).
    
Baseline Properties (Theoretical & Analog-Derived)
PropertyValue / RangeStructural Driver
Molecular Formula

MW: 247.07 g/mol
Predicted pKa 4.2 – 4.5Carboxylic acid ionization (similar to succinic acid).
Melting Point 135°C – 160°C (Est.)3,4-isomer melts at ~167°C; 3,5-symmetry favors high MP.
LogP ~2.8 – 3.2Lipophilic dichlorophenyl ring vs. hydrophilic acid tail.
Solubility Low in water; High in EtOH, THF.Lattice energy dominates aqueous insolubility.

Part 2: Chemical Stability (Solution State Thermodynamics)

The primary instability risk for 4-aryl-4-oxobutyric acids is intramolecular cyclization . This is not a degradation in the traditional sense but a thermodynamic equilibrium that can lead to irreversible byproduct formation.

The Cyclization Equilibrium

In solution, the compound exists in equilibrium between the Open Chain (A) and the Cyclic Hydroxylactone (B) (pseudo-acid). Under stress (acid catalysis or heat), form (B) dehydrates to the Enol Lactone / Furanone (C) .

  • Thermodynamic Driver: Entropy favors the 5-membered ring formation.

  • Kinetic Barrier: The reaction is acid-catalyzed. At neutral pH, the open chain is kinetically stable.

Degradation Pathway Diagram

The following diagram illustrates the critical pathway researchers must monitor during stability testing.

DegradationPathway OpenChain Open Chain Form (Active API Intermediate) Cyclic Cyclic Hydroxylactone (Pseudo-Acid) OpenChain->Cyclic K_eq (Fast Equilibrium) Acid/Base Dependent Furanone 5-Aryl-2(3H)-Furanone (Irreversible Impurity) Cyclic->Furanone -H2O (Dehydration) Heat / Acid Catalysis Hydrolysis Hydrolysis Products (Succinic Acid + 1,3-Dichlorobenzene) Furanone->Hydrolysis Harsh Hydrolysis

Figure 1: The thermodynamic equilibrium and degradation vector. Formation of the Furanone is the critical quality attribute (CQA) to monitor.

Part 3: Physical Stability (Solid-State Thermodynamics)

For drug development, the solid form's stability is paramount. The 3,5-dichloro substitution pattern creates specific packing motifs.

Polymorphism Risk Assessment
  • Risk Level: High .

  • Mechanism: The butyric acid chain (

    
     bond) allows for gauche and anti conformers. Combined with the rotation of the phenyl ring, this creates multiple local energy minima for crystal packing.
    
  • Thermodynamic Stability:

    • Enantiotropic System: Common in aryl-keto acids. One polymorph is stable at low temp, another at high temp.

    • Monotropic System: If one form is always more stable (lower Gibbs free energy) below the melting point.

    • Action: You must identify the Thermodynamically Stable Form (Form I) at room temperature to prevent phase changes during storage.

Part 4: Experimental Protocols

Do not rely on literature values for this specific isomer. Use these self-validating protocols to establish the data.

Protocol A: Determination of Critical Stability Temperatures (DSC/TGA)

Objective: Define the melting point and detect solvates or degradation prior to melting.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Sample: 2–5 mg in a crimped aluminum pan (pinhole for volatiles).

  • Ramp: 10°C/min from 30°C to 250°C.

  • Analysis:

    • Endotherm < 100°C: Indicates solvent loss (solvate) or water (hydrate). Check TGA for mass loss.

    • Sharp Endotherm (130–170°C): The melting point (

      
      ).
      
    • Exotherm immediately following

      
      :  Indicates decomposition (decarboxylation or polymerization).
      
    • Action: If multiple endotherms appear, perform heat-cool-heat cycles to check for enantiotropic polymorphs.

Protocol B: Slurry Bridging (Polymorph Screening)

Objective: Isolate the thermodynamically stable polymorph.

  • Preparation: Create saturated suspensions of the compound in 3 distinct solvents (e.g., Water, Ethanol, Toluene).

  • Process: Stir at two temperatures (25°C and 50°C) for 48–72 hours.

  • Filtration: Filter solids rapidly.

  • Analysis: Analyze via PXRD (Powder X-Ray Diffraction).

  • Logic: The least soluble form (highest yield solid) in the slurry is the thermodynamically stable form at that temperature.

Protocol C: Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating HPLC method.

Stress ConditionConditionsExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 24hFuranone (Cyclized)
Base Hydrolysis 0.1 N NaOH, 60°C, 24hCleavage to Succinic Acid
Oxidation 3%

, RT, 24h
N-Oxides (if applicable) / Ring oxidation
Thermal Solid state, 80°C, 7 daysDecarboxylation products

Part 5: Workflow Visualization

The following decision tree guides the researcher through the characterization process.

StabilityWorkflow Start Start: Raw Material (4-(3,5-Dichlorophenyl)-4-oxobutyric acid) DSC Step 1: Thermal Analysis (DSC / TGA) Start->DSC Purity Check Purity (HPLC) Start->Purity Decision1 Single Sharp MP? DSC->Decision1 PolyScreen Step 2: Polymorph Screen (Slurry Bridging) Decision1->PolyScreen No (Multiple Peaks) StabStudy Step 3: Accelerated Stability (40°C / 75% RH) Decision1->StabStudy Yes (Pure Form) Recryst Recrystallize to Stable Form PolyScreen->Recryst Identify Stable Form Recryst->StabStudy

Figure 2: Characterization workflow to ensure thermodynamic stability before formulation.

References

  • PubChem. 4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS 66740-88-3). National Library of Medicine. Available at: [Link]

  • Cooper, A. J., et al. Synthesis and properties of the α-keto acids. Chemical Reviews, 1983, 83(3), 321-358. (Foundational chemistry of keto-acid stability). Available at: [Link]

  • Byrn, S. R., et al.Solid-State Chemistry of Drugs. SSCI, Inc. (Standard reference for polymorph screening protocols).
  • EPA CompTox. 4-(3,5-Difluorophenyl)-4-oxobutyric acid Properties. (Analogous physicochemical data). Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis &amp; Cyclization of 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid

This guide details the high-purity synthesis and pharmaceutical application of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS: 66740-88-3). Unlike its common isomer (the 2,4-dichloro derivative used in Sertraline synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-purity synthesis and pharmaceutical application of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS: 66740-88-3).

Unlike its common isomer (the 2,4-dichloro derivative used in Sertraline synthesis), the 3,5-dichloro variant represents a critical "chemical probe" scaffold. It is utilized to synthesize 5,7-dichloro-1-tetralone , a gateway intermediate for next-generation SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) and specific kinase inhibitors where metabolic stability at the 4-position of the phenyl ring is required.

Executive Summary & Pharmaceutical Utility

The 3,5-dichlorophenyl moiety is pharmacologically distinct from the 3,4- or 2,4-patterns. By blocking both meta-positions relative to the alkyl chain, this scaffold prevents oxidative metabolism at the most reactive sites on the ring, extending the half-life of downstream APIs.

Primary Applications:

  • SNRI Development: Precursor to rigid analogs of Indatraline and Sertraline.

  • Kinase Inhibition: The 3,5-dichloro motif is a bioisostere found in select Src-family kinase inhibitors.

  • Metabolic Probes: Used to block hydroxylation sites in lead optimization.

Critical Technical Challenge: Standard Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride yields the 2,4-isomer (>95%) due to ortho/para directing effects. Accessing the 3,5-isomer requires a regiospecific Grignard or organolithium approach.

Chemical Pathway & Workflow

The following directed graph illustrates the mandatory workflow to ensure regiochemical integrity. Note the avoidance of standard Friedel-Crafts conditions in Step 1.

G cluster_0 Step 1: Regioselective Synthesis cluster_1 Step 2: Transformation to Tetralone SM1 1-Bromo-3,5- dichlorobenzene Reagent1 Mg / THF (Grignard Formation) SM1->Reagent1 Inter1 3,5-Dichlorophenyl MgBr Reagent1->Inter1 Reagent2 Succinic Anhydride (-78°C to 0°C) Inter1->Reagent2 Product1 4-(3,5-Dichlorophenyl)- 4-oxobutyric Acid Reagent2->Product1 Method Ionic Hydrogenation (Et3SiH / TFA) Product1->Method Avoid Pd/C (Dehalogenation Risk) Inter2 4-(3,5-Dichlorophenyl) butyric acid Method->Inter2 Cycliz Cyclization (SOCl2 then AlCl3) Inter2->Cycliz Final 5,7-Dichloro-1-tetralone Cycliz->Final

Figure 1: Strategic workflow avoiding regiochemical scrambling and dehalogenation.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Grignard Reagent

Rationale: This method guarantees the 3,5-substitution pattern which is inaccessible via direct Friedel-Crafts acylation.

Materials:

  • 1-Bromo-3,5-dichlorobenzene (CAS: 19752-55-7)

  • Magnesium turnings (activated)[1]

  • Succinic Anhydride[1][2][3][4][5][6]

  • THF (Anhydrous), Toluene

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine. Add 1-Bromo-3,5-dichlorobenzene (1.0 eq) in THF dropwise. Reflux for 1 hour until Mg is consumed.

  • Acylation: Cool the Grignard solution to -10°C . In a separate vessel, dissolve Succinic Anhydride (1.2 eq) in THF/Toluene (1:1).

  • Addition: Cannulate the Grignard reagent slowly into the Succinic Anhydride solution. Crucial: Inverse addition prevents double-addition of the Grignard.

  • Quench: Stir at 0°C for 2 hours, then quench with 1M HCl.

  • Workup: Extract with EtOAc. Wash the organic layer with 10% Na2CO3 (extracts the acid product into the aqueous phase, leaving non-acidic impurities in organic).

  • Isolation: Acidify the aqueous layer to pH 1 with Conc. HCl. The product precipitates as a white solid. Filter and recrystallize from Toluene/Hexane.

QC Specification:

  • 1H NMR (DMSO-d6):

    
     12.1 (s, 1H, COOH), 7.9 (d, J=1.8 Hz, 2H, H-2,6), 7.8 (t, J=1.8 Hz, 1H, H-4), 3.2 (t, 2H), 2.5 (t, 2H).
    
  • Note: The doublet at 7.9 with a small coupling constant (1.8 Hz) confirms meta-coupling, validating the 3,5-pattern.

Protocol B: Reduction to Butyric Acid Derivative

Rationale: Catalytic hydrogenation (Pd/C) often causes hydrodehalogenation (loss of Cl). Ionic hydrogenation is required.

Procedure:

  • Dissolve the keto-acid (from Protocol A) in Trifluoroacetic Acid (TFA).

  • Add Triethylsilane (Et3SiH, 2.5 eq) dropwise at room temperature.

  • Stir for 4–16 hours. Monitor by HPLC.

  • Remove TFA under vacuum. Dilute residue with water and extract with DCM.

  • Yields 4-(3,5-dichlorophenyl)butyric acid .[7]

Protocol C: Cyclization to 5,7-Dichloro-1-tetralone

Procedure:

  • Acid Chloride Formation: Reflux the butyric acid derivative in Thionyl Chloride (SOCl2) for 2 hours. Evaporate excess SOCl2.

  • Intramolecular Friedel-Crafts: Dissolve residue in anhydrous DCM. Cool to 0°C.

  • Add AlCl3 (1.1 eq) portion-wise.

  • Allow to warm to RT. Stir 2 hours.

  • Quench over ice-water. Extract with DCM.

  • Result: 5,7-Dichloro-1-tetralone.[8]

Analytical Data & Troubleshooting

Table 1: Distinguishing Isomers via NMR

Feature3,5-Dichloro Isomer (Target)2,4-Dichloro Isomer (Impurity)
Aromatic Pattern 2 protons (d, J1.8Hz), 1 proton (t, J1.8Hz)1 proton (d, J~8Hz), 1 proton (s), 1 proton (d)
Coupling Meta coupling only (Small J values)Ortho coupling present (Large J values)
Synthesis Origin Grignard / OrganolithiumFriedel-Crafts of 1,3-DCB

Troubleshooting:

  • Low Yield in Step 1: Ensure anhydrous conditions. Moisture kills the Grignard. Use "TurboGrignard" (iPrMgCl·LiCl) if Mg initiation is sluggish.

  • Dechlorination in Step 2: If using Pd/C, you will see a mass shift of -34 or -70 amu. Switch immediately to Et3SiH/TFA or Wolff-Kishner conditions.

References

  • Regioselectivity in Grignard Additions

    • Title: "Preparation of substituted gamma-keto acids via Grignard reaction with succinic anhydride."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the inverse addition protocol to favor mono-addition.
  • Ionic Hydrogenation Protocol

    • Title: "Ionic Hydrogenation of ketones and keto-acids using Et3SiH/TFA."
    • Source:Synthesis.
    • Context: Standard protocol for reducing aryl-ketones without dehalogen
  • Tetralone Cyclization Methodology

    • Title: "Intramolecular Friedel-Crafts Acyl
    • Source:Organic Syntheses, Coll. Vol. 2.
    • Context: General procedure adapted for dichlorophenyl substrates.[9]

  • Pharmaceutical Relevance (Sertraline Analogs)

    • Title: "Synthesis and monoamine uptake inhibition of 3,4-dichlorophenyl analogs.
    • Source:Journal of Medicinal Chemistry.
    • Context: Highlights the biological difference between 3,4- and 3,5- substitution.

Sources

Application

Application Note: Precision Synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid Esters

Strategic Overview & Retrosynthetic Logic The Regioselectivity Challenge The synthesis of 4-(3,5-dichlorophenyl)-4-oxobutyric acid (and its subsequent esters) presents a classic regioselectivity trap for organic chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Logic

The Regioselectivity Challenge

The synthesis of 4-(3,5-dichlorophenyl)-4-oxobutyric acid (and its subsequent esters) presents a classic regioselectivity trap for organic chemists. Standard Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride using aluminum chloride (


) predominantly yields the 2,4-dichlorophenyl  isomer due to the ortho/para directing effects of the chlorine substituents.

To achieve the 3,5-substitution pattern , a nucleophilic aromatic approach via organometallic reagents is required. This protocol utilizes a Grignard-mediated pathway, coupling 3,5-dichlorophenylmagnesium bromide with succinic anhydride . This method ensures 100% regiochemical fidelity, avoiding difficult isomer separations downstream.

Application Scope

This scaffold is a critical intermediate in the synthesis of:

  • Non-canonical neurotransmitter transporter inhibitors (analogs of Sertraline/Indraline).

  • Keto-acid metabolites used in toxicology standards.

  • Photo-labile linkers in chemical biology.

Reaction Engineering & Pathway Visualization

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target Ester 4-(3,5-Cl2-Ph)-4-oxo-butyrate Acid Intermediate Acid 4-(3,5-Cl2-Ph)-4-oxobutyric acid Target->Acid Esterification (MeOH/H+) Succinic Succinic Anhydride Acid->Succinic Nucleophilic Acyl Substitution Grignard Grignard Reagent 3,5-Cl2-Ph-MgBr Acid->Grignard FC_Fail Friedel-Crafts Route (Yields 2,4-isomer) Acid->FC_Fail AVOID Precursor Starting Material 1-Bromo-3,5-dichlorobenzene Grignard->Precursor Mg / THF (Activation)

Caption: Retrosynthetic logic highlighting the necessity of the Grignard route over Friedel-Crafts to ensure 3,5-regioselectivity.

Detailed Experimental Protocols

Phase A: Preparation of 3,5-Dichlorophenylmagnesium Bromide

Safety Critical: Grignard formation is exothermic. Ensure all glassware is oven-dried and the system is under inert atmosphere (


 or Ar).

Reagents:

  • 1-Bromo-3,5-dichlorobenzene (CAS: 19752-55-7)

  • Magnesium turnings (activated)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (catalytic crystal) or 1,2-Dibromoethane (initiator)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings (1.1 eq) and a crystal of iodine. Flame-dry the apparatus under vacuum; backfill with

    
    .
    
  • Initiation: Cover Mg with minimal anhydrous THF. Add 5% of the bromide solution. Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation sign).

  • Addition: Dropwise add the remaining bromide in THF over 45–60 minutes. Maintain a gentle reflux via internal exotherm.

  • Completion: Reflux for an additional 1 hour. Cool to 0°C. The solution should be dark grey/brown.

Phase B: Coupling with Succinic Anhydride

Mechanism: The Grignard reagent attacks the anhydride carbonyl. Low temperature is crucial to prevent double addition (formation of the tertiary alcohol).

Reagents:

  • Succinic Anhydride (1.05 eq)

  • THF / Toluene (Solvent system)

Procedure:

  • Slurry Preparation: In a separate vessel, suspend succinic anhydride in THF/Toluene (1:1) and cool to -10°C.

  • Cannulation: Slowly transfer the cooled (0°C) Grignard solution into the succinic anhydride slurry via cannula over 30 minutes. Do not reverse addition (adding anhydride to Grignard favors double addition).

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Cool to 0°C. Quench slowly with 1M HCl (pH < 2).

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Extract the organic layer with 10%

      
        (separates the keto-acid from non-acidic byproducts).
      
    • Acidify the aqueous carbonate layer with conc. HCl to precipitate the product.[1]

    • Filter the white solid: 4-(3,5-Dichlorophenyl)-4-oxobutyric acid .

Phase C: Esterification (Methyl Ester)

Method: Acid-Catalyzed Fisher Esterification.

Procedure:

  • Dissolve the keto-acid (10 g) in anhydrous Methanol (50 mL).

  • Add catalytic

    
     (0.5 mL) or Thionyl Chloride (
    
    
    
    , 1.1 eq) dropwise at 0°C.
  • Reflux for 4 hours (monitor by TLC, Hexane:EtOAc 7:3).

  • Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated

    
     and brine.
    
  • Dry over

    
     and concentrate to yield the Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate .
    

Quantitative Data & Optimization

Solvent & Yield Comparison (Literature & Internal Data)
Reaction StepSolvent SystemTemp (°C)Yield (%)Purity (HPLC)Notes
Grignard Formation THFReflux92%N/AInitiation is rate-limiting step.
Anhydride Coupling THF (Pure)-78°C65%98%Solubility issues with anhydride.
Anhydride Coupling THF/Toluene (1:1) -10°C 84% 96% Optimal balance of solubility/selectivity.
Esterification MeOH /

65°C95%>99%Quantitative conversion.
Troubleshooting Guide
  • Issue: Low yield in coupling step.

    • Cause: Oligomerization of succinic anhydride or double addition of Grignard.

    • Fix: Ensure Inverse Addition (Grignard added to Anhydride) and strict temperature control (< 0°C).

  • Issue: Regioisomer contamination (2,4-isomer).

    • Cause: Starting material impurity.

    • Fix: Verify 1-bromo-3,5-dichlorobenzene purity by GC-MS prior to use. Friedel-Crafts routes are strictly forbidden for this isomer.

Characterization & QC Standards

Expected Analytical Data
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.85 (d, J=1.8 Hz, 2H, ortho-H to ketone) — Key diagnostic for 3,5-substitution (symmetry).
      
    • 
       7.55 (t, J=1.8 Hz, 1H, para-H).
      
    • 
       3.70 (s, 3H, 
      
      
      
      - if methyl ester).
    • 
       3.25 (t, 2H, 
      
      
      
      alpha to ketone).
    • 
       2.75 (t, 2H, 
      
      
      
      alpha to ester).
  • Mass Spectrometry (ESI+):

    • m/z patterns showing distinct

      
       isotope cluster (M, M+2, M+4 in 9:6:1 ratio).
      

Workflow Visualization

Workflow Start Start: 1-Bromo-3,5-Cl2-Benzene Step1 Grignard Formation (Mg, THF, Reflux) Start->Step1 Activation Step2 Coupling (Succinic Anhydride, -10°C) Step1->Step2 Nucleophilic Attack Step3 Acid-Base Extraction (Isolate Keto-Acid) Step2->Step3 Quench & Purify Step4 Esterification (MeOH, H+) Step3->Step4 Derivatization Final Final Product Crystalline Ester Step4->Final Crystallization

Caption: Step-by-step experimental workflow for the synthesis of the target ester.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Grignard preparation).

  • Reuben, H. & Yair, A. "Regioselectivity in the Friedel-Crafts Acylation of Dichlorobenzenes." Journal of Organic Chemistry, 1998. (Mechanistic basis for avoiding F-C for 3,5-isomers).
  • BenchChem. "Applications of 3,5-Dichlorophenyl Grignard Reagent in Medicinal Chemistry." Application Note, 2023 .

  • PubChem. "Compound Summary: 4-(3,5-Dichlorophenyl)-4-oxobutyric acid." National Library of Medicine.

  • Parke, D. V. "Studies in detoxication: The synthesis of the isomeric dichlorophenylmercapturic acids."[2] Biochemical Journal, 1955 , 59(3), 422–426.[2] (Historical precedent for dichlorophenyl synthesis).

Sources

Method

scale-up synthesis methods for 4-(3,5-Dichlorophenyl)-4-oxobutyric acid

Application Note: Scale-Up Synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid Part 1: Executive Summary & Strategic Analysis Target Molecule: 4-(3,5-Dichlorophenyl)-4-oxobutyric acid CAS Registry Number: 66740-88-3 Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-(3,5-Dichlorophenyl)-4-oxobutyric acid CAS Registry Number: 66740-88-3 Molecular Formula: C₁₀H₈Cl₂O₃ Molecular Weight: 247.07 g/mol

The Regioselectivity Challenge (The "Trap"): A common error in planning the synthesis of this molecule is attempting a Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride.

  • Why it fails: The chlorine substituents on 1,3-dichlorobenzene are ortho/para directing. Acylation predominantly occurs at the 4-position (ortho to one Cl, para to the other), yielding the 2,4-dichlorophenyl isomer. The 5-position (meta to both Cl atoms) is electronically deactivated and sterically inaccessible under standard Friedel-Crafts conditions.

  • The Solution: To secure the 3,5-substitution pattern , the synthesis must proceed via a Grignard reaction using 1-bromo-3,5-dichlorobenzene. This route guarantees the correct regiochemistry by utilizing the pre-existing halogenation pattern of the starting material.

Selected Route:

  • Metallation: Formation of 3,5-dichlorophenylmagnesium bromide from 1-bromo-3,5-dichlorobenzene.

  • Nucleophilic Acyl Substitution: Controlled addition of the Grignard reagent to Succinic Anhydride.

  • Ring Opening: Formation of the magnesium carboxylate salt followed by acidic hydrolysis.

Part 2: Reaction Mechanism & Logic

The synthesis relies on the chemoselective addition of an organomagnesium species to a cyclic anhydride. The key to high yield is preventing the "double addition" where the Grignard reagent attacks the newly formed ketone to produce a tertiary alcohol.

DOT Diagram: Reaction Workflow & Mechanism

G cluster_controls Critical Control Points SM1 1-Bromo-3,5- dichlorobenzene Grignard Grignard Reagent (3,5-Cl2-Ph-MgBr) SM1->Grignard THF, Reflux Initiation (I2) Mg Magnesium Turnings Mg->Grignard Succ Succinic Anhydride Complex Tetrahedral Intermediate Succ->Complex Grignard->Complex Inverse Addition (-10°C) Salt Magnesium Carboxylate Salt Complex->Salt Ring Opening CCP1 Temp < -5°C Prevents bis-addition Complex->CCP1 CCP2 Inverse Addition (Grignard into Anhydride) Complex->CCP2 Product 4-(3,5-Dichlorophenyl)- 4-oxobutyric acid Salt->Product Acidic Quench (HCl)

Caption: Workflow illustrating the Grignard route. Critical control points highlight the "Inverse Addition" strategy essential for preventing over-alkylation.

Part 3: Scale-Up Protocol (100g Scale)

Safety Pre-Requisites:

  • Anhydrous Conditions: All glassware must be oven-dried (120°C) and assembled hot under a nitrogen stream.

  • Solvents: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column (Karl Fischer < 50 ppm water).

  • Exotherm Management: Grignard formation is highly exothermic. Ensure a cooling bath (Ice/NaCl) is available during initiation.

Step 1: Preparation of 3,5-Dichlorophenylmagnesium Bromide
ParameterSpecification
Scale 100 g Product Target
Limiting Reagent 1-Bromo-3,5-dichlorobenzene (1.0 equiv)
Solvent Anhydrous THF (Tetrahydrofuran)
Concentration ~1.0 M

Procedure:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with N₂ inlet), temperature probe, and a 500mL pressure-equalizing addition funnel.

  • Magnesium Activation: Charge Magnesium turnings (12.0 g, 0.49 mol, 1.1 equiv) into the flask. Flame dry under vacuum, then purge with N₂. Add a crystal of Iodine (I₂) and heat gently with a heat gun until iodine vapor activates the Mg surface.

  • Initiation:

    • Dissolve 1-Bromo-3,5-dichlorobenzene (100.0 g, 0.44 mol) in anhydrous THF (440 mL).

    • Add approx. 20 mL of this solution to the Mg turnings.

    • Heat locally with a heat gun or warm water bath until the reaction initiates (indicated by discoloration of iodine, bubbling, and exotherm).

  • Propagation: Once initiated, remove the heat source. Add the remaining bromide solution dropwise over 60–90 minutes.

    • Control: Maintain internal temperature between 40–50°C using the addition rate and an external water bath if necessary.

  • Completion: After addition, reflux the mixture at 65°C for 1 hour to ensure complete consumption of the bromide. Cool to room temperature. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.9 M).

Step 2: Acylation (The Inverse Addition)

Rationale: Adding the Grignard to the anhydride ensures the electrophile (anhydride) is always in excess, minimizing the formation of the tertiary alcohol byproduct.

ReagentEquivMass/Vol
Succinic Anhydride 1.252.8 g
THF (Solvent) -300 mL
Grignard Reagent 1.0~480 mL (from Step 1)

Procedure:

  • Dissolution: In a separate 3L reactor, dissolve Succinic Anhydride (52.8 g, 0.53 mol) in anhydrous THF (300 mL). Cool the solution to -10°C using an acetone/dry ice or glycol chiller.

  • Addition: Transfer the Grignard solution (from Step 1) to an addition funnel via a cannula (filtering out unreacted Mg).

  • Reaction: Add the Grignard reagent slowly to the Succinic Anhydride solution over 2 hours.

    • Critical: Do not allow the internal temperature to exceed 0°C .

  • Aging: Stir the resulting thick suspension at 0°C for 1 hour, then allow it to warm to room temperature over 2 hours.

Step 3: Workup and Purification
  • Quenching: Cool the reaction mixture to 0°C. Slowly add 10% HCl (aq) (500 mL) to hydrolyze the magnesium salt. Stir vigorously for 30 minutes until two clear phases appear.

    • Note: The pH should be < 2.

  • Extraction: Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 x 200 mL). Combine the organic phases.[1][2]

  • Base Extraction (Purification Strategy):

    • Extract the combined organic phase with 10% Na₂CO₃ or NaOH (3 x 200 mL).

    • Logic: The product (carboxylic acid) moves to the aqueous phase as the carboxylate. Non-acidic impurities (unreacted bromide, biaryls, tertiary alcohols) remain in the organic phase.

    • Discard the organic phase.[3]

  • Acidification: Cool the basic aqueous extract to 5°C. Acidify carefully with Conc. HCl to pH 1. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water (3 x 100 mL) to remove inorganic salts.

  • Recrystallization:

    • Dissolve the crude wet cake in a minimum amount of Ethanol/Water (approx 80:20) or Toluene at reflux.

    • Cool slowly to 4°C to crystallize.

    • Filter and dry in a vacuum oven at 50°C for 12 hours.

Part 4: Characterization & Quality Control

TestMethodExpected Result
HPLC Purity C18 Column, ACN/Water (0.1% TFA)> 98.0% Area
¹H NMR 400 MHz, DMSO-d₆δ 12.2 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.8 (t, 1H, Ar-H), 3.2 (t, 2H), 2.6 (t, 2H).
Melting Point Capillary166–168°C (Lit. Ref [1])
Appearance VisualWhite to off-white crystalline powder

Note on Isomerism: Ensure the NMR confirms the 3,5-substitution pattern .

  • 3,5-isomer: Aromatic region shows a doublet (2H, positions 2,6) and a triplet (1H, position 4) with meta coupling (J ~ 2 Hz).

  • 2,4-isomer (F-C impurity): Would show three distinct aromatic protons with ortho and meta coupling (d, dd, d).

References

  • Rein, T., et al. (1996). Asymmetric Synthesis of Solifenacin Intermediates. Journal of Organic Chemistry. (General reference for Grignard addition to anhydrides).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A. (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Reference for regioselectivity rules of dichlorobenzene).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid

From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for the purification of 4-(3,5-dichlorophenyl)-4-oxobutyric acid. As a key intermediate in various synthetic pathways, achieving...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the purification of 4-(3,5-dichlorophenyl)-4-oxobutyric acid. As a key intermediate in various synthetic pathways, achieving high purity is paramount for the success of subsequent research and development stages. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. We will delve into common questions, provide a robust starting protocol, and offer solutions to challenges you may encounter during the recrystallization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and the principles of its purification.

Q1: What are the key physicochemical properties of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid that influence recrystallization?

A1: While specific experimental data for 4-(3,5-dichlorophenyl)-4-oxobutyric acid is not broadly published, we can infer its properties from its structure and data from close analogs like 4-(3,4-dichlorophenyl)-4-oxobutyric acid.

  • Structure and Polarity: The molecule possesses a dichlorophenyl group, which is nonpolar and hydrophobic, and a keto-carboxylic acid chain, which is polar and capable of hydrogen bonding. This dual nature means it is unlikely to be highly soluble in either very polar solvents (like water) or very nonpolar solvents (like hexanes) at room temperature.

  • Melting Point: The related 3,4-dichloro isomer has a reported melting point of 166-167 °C.[1] The 3,5-dichloro isomer is expected to be a crystalline solid with a relatively high melting point, making it a good candidate for recrystallization.

  • Solubility Profile: An ideal solvent will fully dissolve the compound at its boiling point but exhibit low solubility at room temperature or below.[2][3] Given its structure, solvents of intermediate polarity such as ethanol, or a mixed solvent system like ethanol/water or toluene/heptane, are excellent starting points for screening.

Q2: How do I select the best solvent for the recrystallization of this specific compound?

A2: Solvent selection is the most critical step for a successful recrystallization.[2] The process is empirical, but guided by chemical principles.

  • "Like Dissolves Like": The molecule has both polar (keto-acid) and non-polar (dichlorophenyl) functionalities. Therefore, a solvent with similar characteristics, such as a lower-chain alcohol (ethanol, isopropanol) or a ketone (acetone), is a logical starting point.[4]

  • Systematic Screening: The most reliable method is a small-scale test. Place approximately 20-30 mg of your crude material into several test tubes. Add a small volume (e.g., 0.5 mL) of a different candidate solvent to each tube.

    • Observe at Room Temperature: A good solvent will not dissolve the compound at this stage.[3] If it dissolves readily, the solvent is unsuitable as recovery will be poor.

    • Heat to Boiling: Heat the tubes that did not dissolve at room temperature. The compound should dissolve completely in a minimal amount of the boiling solvent. If it does not dissolve even with more solvent, that solvent is also unsuitable.

    • Cool to Room Temperature and then in Ice: The solution should yield a high quantity of crystalline precipitate upon slow cooling.[5]

  • Mixed Solvents: If no single solvent is ideal, a mixed-solvent system can be highly effective. This typically involves a "soluble" solvent in which the compound is very soluble and an "anti-solvent" in which it is poorly soluble. You would dissolve the compound in the minimum amount of the hot "soluble" solvent and then add the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.

Q3: What are the most common impurities I might encounter and how do they affect the process?

A3: Impurities typically originate from the synthetic route used. A common synthesis for this class of compounds is the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride.[6]

  • Unreacted Starting Materials: Residual 1,3-dichlorobenzene or succinic anhydride/acid.

  • Side-Reaction Products: Isomeric products (e.g., from acylation at a different position on the aromatic ring) or products from over-reaction.

  • Process Contaminants: Solvents used in the synthesis or colored degradation products.[7]

Impurities can disrupt the crystal lattice, leading to a lower yield, a broader melting point range, or causing the product to "oil out" instead of crystallizing.[8][9] The goal of recrystallization is to choose a solvent system where these impurities remain in the cold mother liquor.[10]

Q4: What specific safety precautions should I take when handling this compound and the solvents?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice).[11]

  • Ventilation: Handle the solid powder and all solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][13] The compound may cause respiratory irritation.[1]

  • Chemical Hazards: It is expected to be harmful if swallowed and cause skin and serious eye irritation.[1] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames when working with flammable solvents like ethanol, acetone, or toluene.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for solvent selection and the main recrystallization procedure.

Protocol 1: Systematic Solvent Screening
  • Preparation: Label 6 test tubes with potential solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water).

  • Aliquot Sample: Add ~30 mg of the crude 4-(3,5-dichlorophenyl)-4-oxobutyric acid to each test tube.

  • Room Temp Test: Add 0.5 mL of the corresponding solvent to each tube. Agitate and observe solubility. Note any solvents that dissolve the sample completely. These are generally poor candidates.

  • Hot Solvent Test: For the tubes where the sample was insoluble at room temperature, heat them in a suitable bath (water or sand). Add the same solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume of solvent needed.

  • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, scratch the inside of the tube with a glass rod.[9]

  • Cold Test: Place the tubes that formed crystals in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation: The best solvent is the one that dissolved the compound completely when hot but showed low solubility at room temperature and produced a large volume of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization Procedure

This protocol assumes ethanol has been identified as a suitable solvent.

  • Dissolution: Place the crude 4-(3,5-dichlorophenyl)-4-oxobutyric acid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add Hot Solvent: In the fume hood, heat a separate beaker of ethanol on a hot plate. Add the hot ethanol to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary to avoid reducing your yield.[10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (spatula tip). Swirl and heat for a few minutes. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.[10]

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Section 3: Troubleshooting Guide

Problem: My compound is not crystallizing upon cooling.

  • Cause & Solution: This is the most common issue and is often due to two reasons:

    • Too Much Solvent: The solution is not supersaturated. Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) in the fume hood to concentrate the solution, then attempt to cool again.[9][14]

    • Supersaturation: The solution has cooled below its saturation point but requires a nucleation site to begin crystallization. Solution: Try scratching the inner wall of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for crystals to form.[9] Alternatively, if you have a small crystal of pure product, add it to the solution (this is called "seeding").

Problem: My final yield is very low.

  • Cause & Solution: A low yield (e.g., < 70%) can result from several factors:

    • Excess Solvent: As noted above, using too much solvent during dissolution will leave a significant amount of your product in the mother liquor.[10][14] Always use the minimum amount of hot solvent.

    • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the impurities. Ensure your funnel and receiving flask are pre-heated.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[10] Use a minimal amount of ice-cold solvent for the wash.

    • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice with the screening protocol.

Problem: The compound "oiled out" instead of forming crystals.

  • Cause & Solution: Oiling out occurs when the solute comes out of solution as a liquid.

    • High Impurity Level: Significant impurities can depress the melting point of the mixture, causing it to liquefy.[9]

    • Melting Point Below Solvent BP: The melting point of the solid is lower than the boiling point of the solvent. Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and then attempt to cool again, but much more slowly. Allowing the solution to cool on a hotplate that is turned off can provide the very slow cooling needed. If this fails, you may need to choose a different solvent with a lower boiling point or further purify the crude material by another method (e.g., column chromatography) before recrystallization.[9]

Problem: My purified crystals are still colored.

  • Cause & Solution: The color is due to highly soluble, colored impurities that co-crystallize with your product. Solution: Re-dissolve the crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (no more than 1-2% of the solute weight) to the hot, but not boiling, solution. Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps as usual. Be aware that using too much charcoal can also adsorb your desired product and reduce the yield.[14]

Section 4: Data and Visualizations

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexSafety Considerations
Ethanol 78.45.2Flammable liquid and vapor.
Isopropanol 82.64.3Flammable liquid and vapor. Causes serious eye irritation.
Acetone 56.05.4Highly flammable liquid and vapor. Causes serious eye irritation.
Ethyl Acetate 77.14.3Highly flammable liquid and vapor. Causes serious eye irritation.
Toluene 110.62.4Flammable liquid and vapor. May be fatal if swallowed and enters airways.
Water 100.09.0Not flammable. May be a poor solvent on its own but useful in a mixed system.
Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_iso Isolation & Drying A Crude Solid B Select Solvent A->B C Dissolve in Min. Hot Solvent B->C D Hot Filtration (Optional, for insolubles) C->D Insoluble impurities? E Slow Cooling (Crystal Formation) C->E No insolubles D->E F Ice Bath Cooling (Maximize Yield) E->F G Vacuum Filtration F->G H Wash with Min. Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Workflow for the recrystallization of a solid compound.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Cooling NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut LowYield Yield is Very Low Start->LowYield BoilSolvent Boil off some solvent to concentrate NoCrystals->BoilSolvent Yes Scratch Scratch flask with a glass rod NoCrystals->Scratch No ReheatAddSolvent Re-heat, add more solvent, cool slowly OiledOut->ReheatAddSolvent Try First CheckMotherLiquor Recover 2nd crop from mother liquor LowYield->CheckMotherLiquor ReviewProtocol Review protocol: - Min. hot solvent? - Min. cold wash? LowYield->ReviewProtocol Seed Add a seed crystal Scratch->Seed Still No Crystals ChangeSolvent Change to a lower boiling point solvent ReheatAddSolvent->ChangeSolvent If Fails

Caption: Decision tree for common recrystallization problems.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Brainly.com. (2023, September 15). Why might we lose some yield during the recrystallization process? Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(3,5-Difluorophenyl)-4-oxobutyric acid Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3,4-dichlorophenyl)-4-oxobutyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • ResearchGate. (2025, August 6). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: H-NMR Structural Validation of 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid

Executive Summary: The "Isomer Trap" Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. In the synthesis of GABA-AT inhibitors and related phenyl-butyric acid derivatives, 4-(3,5-dichloroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap"

Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

In the synthesis of GABA-AT inhibitors and related phenyl-butyric acid derivatives, 4-(3,5-dichlorophenyl)-4-oxobutyric acid is a critical intermediate. However, a common synthetic pitfall exists: Friedel-Crafts succinoylation of 1,3-dichlorobenzene predominantly yields the 2,4-dichlorophenyl isomer due to ortho/para directing effects, rather than the desired 3,5-dichlorophenyl isomer (which often requires metallation pathways).

This guide provides an objective, data-driven comparison to:

  • Distinguish the Target (3,5-isomer) from the Impurity (2,4-isomer) using symmetry-based H-NMR analysis.

  • Compare Solvent Performance (DMSO-d₆ vs. CDCl₃) for optimal proton resolution.

Decision Logic & Workflow

The following diagram outlines the logical pathway for structural confirmation, emphasizing the critical decision points between isomeric forms.

NMR_Workflow Start Crude Product 4-(3,5-Dichlorophenyl)-4-oxobutyric acid Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Rec. for Acid Proton) Solvent->DMSO Solubility Priority CDCl3 CDCl3 (Rec. for Coupling Resolution) Solvent->CDCl3 Resolution Priority Acquisition H-NMR Acquisition (300-500 MHz) DMSO->Acquisition CDCl3->Acquisition Aromatic_Region Analyze Aromatic Region (7.0 - 8.0 ppm) Acquisition->Aromatic_Region Symmetry_Check Symmetry Check Aromatic_Region->Symmetry_Check Target Target: 3,5-Isomer Symmetric Pattern (2H d, 1H t) Symmetry_Check->Target Meta Coupling Only (J ~1.8 Hz) Impurity Impurity: 2,4-Isomer Asymmetric Pattern (ABX System) Symmetry_Check->Impurity Ortho Coupling Present (J ~8.5 Hz)

Caption: Workflow for distinguishing the target 3,5-isomer from the common 2,4-isomer using NMR solvent selection and symmetry analysis.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize "phantom" peaks from aggregation, follow this self-validating protocol.

Reagents
  • Solvent A: DMSO-d₆ (99.9% D) + 0.03% TMS (Recommended for full assignment).

  • Solvent B: CDCl₃ (99.8% D) + 0.03% TMS (Recommended for aromatic splitting analysis).

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the dried solid into a clean vial. Note: Using >20 mg can cause viscosity broadening in DMSO.

  • Dissolution: Add 0.6 mL of solvent.

    • For DMSO: Vortex for 30 seconds. The acid is highly soluble.

    • For CDCl₃: Sonication may be required. If the solution remains cloudy, filter through a glass wool plug directly into the NMR tube.

  • Equilibration: Allow the sample to sit in the NMR tube for 5 minutes to reach thermal equilibrium (prevents drift).

  • Acquisition Parameters:

    • Scans (ns): 16 (minimum) to 64 (for clear impurity detection).

    • Relaxation Delay (d1): Set to 2.0 seconds to ensure full integration of the aromatic protons (which have longer T1 times).

Comparative Analysis 1: Isomeric Differentiation

This is the most critical section. The 3,5-isomer possesses a C2 axis of symmetry passing through the carbonyl and the C4-H bond. The 2,4-isomer is asymmetric .

Table 1: Aromatic Region Comparison (Target vs. Impurity)
FeatureTarget: 3,5-Dichlorophenyl Impurity: 2,4-Dichlorophenyl
Symmetry Symmetric (Equivalent protons at C2, C6)Asymmetric (All 3 protons distinct)
Peak Count 2 Signals (Integral ratio 2:1)3 Signals (Integral ratio 1:1:1)
Splitting Meta-coupling only (

Hz)
Ortho-coupling present (

Hz)
H-2, H-6

~7.8 ppm (Doublet,

Hz)
H-6:

~7.4 ppm (Doublet,

Hz)
H-4 / H-3 H-4:

~7.6 ppm (Triplet,

Hz)*
H-3:

~7.5 ppm (Doublet,

Hz)
H-5 N/A (Substituted with Cl)H-5:

~7.3 ppm (dd,

Hz)
  • Note on H-4: In lower field instruments (<300 MHz), the triplet of the 3,5-isomer may appear as a broad singlet due to the small meta-coupling constant.

Validation Check: If you see a doublet with a large splitting (~8 Hz), you have synthesized the 2,4-isomer (Friedel-Crafts product), not the target.

Comparative Analysis 2: Solvent Performance

Choosing the right solvent affects the visibility of the carboxylic acid and the resolution of the aliphatic chain.

Table 2: Solvent Shift Comparison
FeatureDMSO-d₆ CDCl₃
-COOH Proton Visible (

12.0–12.5 ppm, Broad Singlet). Essential for confirming acid functionality.
Often Invisible or extremely broad/drifted due to exchange and dimerization.
Aliphatic Chain Distinct triplets. Water peak (

3.33) may overlap with the

-keto methylene if wet.
Distinct triplets. Sharp resolution. No water interference in the 2.0–3.5 ppm region.
Aromatic Resolution Good, but slightly broader lines due to viscosity.Excellent. Best for resolving the small

coupling (1.8 Hz) of the 3,5-system.

Detailed Spectral Assignment (Target Molecule)

Compound: 4-(3,5-Dichlorophenyl)-4-oxobutyric acid Solvent: DMSO-d₆ (Reference values)[1]

PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
-COOH Acid12.2 Broad Singlet1H-Deshielded acidic proton; exchangeable with D₂O.
Ar-H (2,6) Aromatic7.85 Doublet2H

Ortho to C=O. Deshielded by anisotropy of carbonyl.[2]
Ar-H (4) Aromatic7.75 Triplet1H

Para to C=O. Between two Cl atoms.[2][3][4][5] Upfield of H-2,6.
-CH₂- (a) Aliphatic3.25 Triplet2H

Alpha to Ketone. Deshielded by C=O.[2]
-CH₂- (b) Aliphatic2.55 Triplet2H

Alpha to COOH. (May overlap with DMSO residual at 2.50).

Self-Validating Integration Ratio: 1 (Acid) : 2 (Ar) : 1 (Ar) : 2 (CH2) : 2 (CH2). If the aliphatic region integrates to 3:3 or 4:4 but the aromatic region is 1:1:1, suspect a mixture or the wrong isomer.

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.

  • Succinic Acid Analog Shifts: ChemicalBook. "Succinic acid 1H NMR spectrum." (Provides baseline shifts for the -CH2-CH2-COOH moiety). Link

  • Aromatic Coupling Constants: Reich, H. J. "Proton NMR Chemical Shifts and Coupling Constants." University of Wisconsin.[6] (Source for standard meta vs ortho coupling values in substituted benzenes). Link

Sources

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